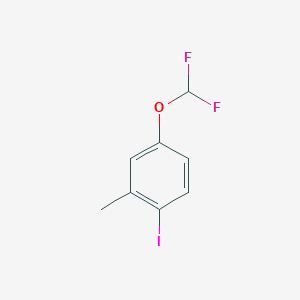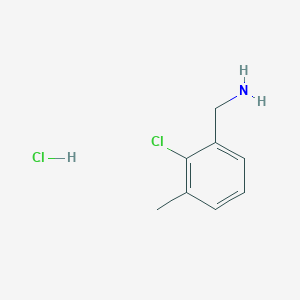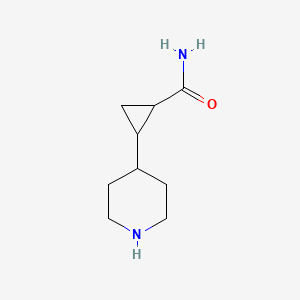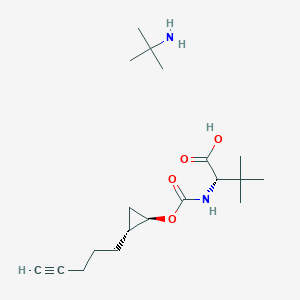
5-(Difluoromethoxy)-2-iodotoluene
Descripción general
Descripción
“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a chemical compound used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders . It has an empirical formula of C8H6F2N2OS and a molecular weight of 216.21 .
Synthesis Analysis
The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . The reaction conditions of two stages, namely a condensation reaction stage and a cyclization reaction stage, are controlled .
Molecular Structure Analysis
The molecular structure of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is characterized by its benzimidazole core, which can be substituted at various positions to alter its chemical and physical properties. The introduction of a difluoromethoxy group at the 5-position significantly impacts the compound’s reactivity and interaction with biological targets.
Physical And Chemical Properties Analysis
“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is readily soluble in water and ethyl alcohol . Its identification is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .
Aplicaciones Científicas De Investigación
Functionalization and Synthesis
5-(Difluoromethoxy)-2-iodotoluene is a compound that has been explored for its utility in various synthesis and functionalization processes in organic chemistry. Notably, it serves as a precursor or a reagent for introducing difluoromethoxy groups into organic molecules, enhancing their properties or enabling further chemical transformations. For example, it has been utilized in the α-Oxygen Functionalization of β-Dicarbonyl Compounds, where the compound, along with different oxygen-containing nucleophiles, facilitated the introduction of various oxygen functionalities under mild conditions. These transformations are crucial for modifying the chemical structure and properties of β-dicarbonyl compounds for potential applications in pharmaceuticals, agrochemicals, and materials science (Yu, Tian, & Zhang, 2010).
Catalysis and Halogenation
The compound has also been instrumental in catalysis and halogenation reactions, demonstrating broad functional group tolerance and enabling efficient synthesis pathways. In the context of Catalytic Difluorination of Olefins , it has been used as a catalyst to generate vicinal difluoride moieties from simple olefins, a reaction with significant implications for developing fluorinated organic molecules with enhanced biological activity or material properties. This method is noted for its inexpensive and broad applicability, allowing for the direct functionalization of olefins without pre-functionalization steps (Molnár & Gilmour, 2016).
Fluorination Techniques
Furthermore, this compound has played a significant role in Fluorination Techniques , where its derivatives have been used to achieve selective fluorination of alkenes. This includes the development of methods for vic-difluorination, fluorinative ring contraction, and fluorocyclization reactions, showcasing the versatility of hypervalent iodine chemistry in introducing fluorine atoms into organic substrates. Such reactions are pivotal for the synthesis of fluorinated analogs of bioactive compounds, potentially leading to drugs with improved pharmacokinetic properties (Sawaguchi, Hara, & Yoneda, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
4-(difluoromethoxy)-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHRGRBXBNHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)


![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)

![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)